molecular formula C22H20FN5O2S B2402996 2-(8-((3-fluorophenyl)thio)-3-oxo-[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl)-N-mesitylacetamide CAS No. 1251693-77-2

2-(8-((3-fluorophenyl)thio)-3-oxo-[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl)-N-mesitylacetamide

Cat. No.: B2402996
CAS No.: 1251693-77-2
M. Wt: 437.49
InChI Key: BEEOZVZKEFNXOT-UHFFFAOYSA-N
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Description

The compound is a derivative of [1,2,4]triazolo[4,3-a]pyrazine, which is a heterocyclic compound . Derivatives of [1,2,4]triazolo[4,3-a]pyrazine containing N-alkyl, alkylsulfanyl, alkylsulfinyl, or alkylsulfonyl substituents in position 3 are found to be P2X7 receptor antagonists and are useful for treating pain or inflammatory disease .


Synthesis Analysis

The synthesis of [1,2,4]triazolo[4,3-a]pyrazin-8(7H)-ones starts from 2,3-dichloropyrazine and consists of cyclization of the obtained 2-chloro-3-hydrazinopyrazine by the action of carbonic acid halo anhydrides followed by hydrolysis of the intermediate 8-chloro [1,2,4]triazolo[4,3-a]pyrazine and its consequent alkylation .


Molecular Structure Analysis

The molecular structure of the compound is based on the [1,2,4]triazolo[4,3-a]pyrazine scaffold, with additional functional groups attached. The exact structure would depend on the specific substituents present .


Chemical Reactions Analysis

The compound, as a derivative of [1,2,4]triazolo[4,3-a]pyrazine, can undergo various chemical reactions. For instance, it can participate in cyclization reactions, as well as reactions with carbonic acid halo anhydrides .


Physical And Chemical Properties Analysis

The physical and chemical properties of the compound would depend on the specific substituents present. For instance, the compound’s solubility, melting point, and other properties can vary .

Scientific Research Applications

Anticonvulsant Activity

Compounds related to 1,2,4-triazolo[4,3-a]pyrazines, similar to the queried compound, have shown potential in anticonvulsant applications. For example, certain 8-amino-3-benzyl-1,2,4-triazolo[4,3-a] pyrazines have demonstrated potent activity against maximal electroshock-induced seizures in rats (Kelley et al., 1995).

Synthesis and Optimization

Innovative methods for synthesizing derivatives of 1,2,4-triazolo[4,3-a] pyrazines, which are structurally related to the queried compound, have been developed. These methods are noted for their simplicity and efficiency in yield, contributing to research in the field of chemical synthesis (Lee et al., 1989).

Antioxidant and Anticancer Properties

Compounds structurally similar to the queried chemical have exhibited notable antioxidant properties. For instance, certain triazolo-thiadiazoles demonstrated a potent antioxidant effect and cytotoxic activity against hepatocellular carcinoma cells (Sunil et al., 2010).

Potential in Parkinson's Disease Research

The 1,2,4-triazolo[4,3-a]pyrazin-3-one scaffold, similar to the queried compound, has been explored for its potential in adenosine human receptor antagonism, with implications in Parkinson's disease research (Falsini et al., 2017).

Dipeptidyl Peptidase IV Inhibition for Diabetes Treatment

Fused triazole derivatives, akin to the queried compound, have been synthesized for their inhibitory activity on the dipeptidyl peptidase-IV enzyme, showing potential for the treatment or prevention of type 2 diabetes (Yu-tao, 2009).

Properties

IUPAC Name

2-[8-(3-fluorophenyl)sulfanyl-3-oxo-[1,2,4]triazolo[4,3-a]pyrazin-2-yl]-N-(2,4,6-trimethylphenyl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H20FN5O2S/c1-13-9-14(2)19(15(3)10-13)25-18(29)12-28-22(30)27-8-7-24-21(20(27)26-28)31-17-6-4-5-16(23)11-17/h4-11H,12H2,1-3H3,(H,25,29)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BEEOZVZKEFNXOT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1)C)NC(=O)CN2C(=O)N3C=CN=C(C3=N2)SC4=CC=CC(=C4)F)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H20FN5O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

437.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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